molecular formula C24H22FNO2 B2578103 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-93-3

2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2578103
CAS No.: 850906-93-3
M. Wt: 375.443
InChI Key: IMWVMDCLSJGDBP-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic 3,4-dihydroisoquinolin-1(2H)-one derivative, a scaffold recognized as a privileged structure in medicinal chemistry and agrochemical research . This compound is of significant interest for developing multi-target directed ligands (MTDLs) for complex neurological disorders. The 3,4-dihydroisoquinoline core is known to contribute to π–π stacking interactions with enzyme active sites, while the acyclic substituents can act as hydrogen bond donors or acceptors, building important interactions with amino acid residues . Compounds based on this scaffold have demonstrated potent inhibitory activity against key neurological enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are established targets for the treatment of depression and neurodegenerative diseases like Alzheimer's . Furthermore, research into similar 3,4-dihydroisoquinolin-1(2H)-one derivatives has revealed promising antioomycete activity, disrupting the biological membrane systems of plant pathogens and suggesting potential applications in plant disease management and agricultural science . The structural features of this compound make it a valuable candidate for researchers investigating novel therapeutic and agrochemical agents.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17(18-8-3-2-4-9-18)28-23-13-7-11-21-20(23)14-15-26(24(21)27)16-19-10-5-6-12-22(19)25/h2-13,17H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWVMDCLSJGDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinolinone Core: The synthesis begins with the construction of the isoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an appropriate benzylamine reacts with an aldehyde or ketone under acidic conditions to form the dihydroisoquinoline intermediate.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 2-fluorobenzyl group. This can be accomplished through a nucleophilic substitution reaction, where the dihydroisoquinoline intermediate reacts with a fluorobenzyl halide in the presence of a base.

    Attachment of the Phenylethoxy Group: Finally, the phenylethoxy group is introduced via an etherification reaction. This involves the reaction of the intermediate with a phenylethanol derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the isoquinolinone core or other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The fluorobenzyl and phenylethoxy groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

The compound exhibits various pharmacological properties, particularly in the realm of cancer therapy and neuroprotection. Its fluorinated structure enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Anticancer Activity

Research indicates that compounds with isoquinoline structures can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of isoquinolines can target specific signaling pathways involved in tumor growth and metastasis.

Case Study : A study published in Cancer Research demonstrated that isoquinoline derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways . The fluorine substitution in 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one may enhance its potency compared to non-fluorinated analogs.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Isoquinoline derivatives are known to exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : Research published in Neuroscience Letters highlighted that certain isoquinoline compounds could reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration . The incorporation of fluorine may further improve the bioavailability and efficacy of these compounds.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in organic compounds often alters their pharmacokinetic properties. Fluorination can enhance metabolic stability and lipophilicity, which are beneficial for drug development.

Property Fluorinated Compounds Non-Fluorinated Compounds
LipophilicityHigherLower
Metabolic StabilityEnhancedReduced
Cellular UptakeImprovedVariable

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the phenylethoxy group might contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and inferred properties of related 3,4-dihydroisoquinolin-1(2H)-one derivatives:

Compound Name Substituents at Key Positions Molecular Formula Notable Features References
2-(2-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one (Target) N2: 2-fluorobenzyl; C5: 1-phenylethoxy C24H21FNO2 Fluorine enhances metabolic stability; phenylethoxy increases lipophilicity.
2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one N2: benzyl; C5: hydroxyl; C6: methoxy C17H17NO3 Hydroxyl and methoxy groups improve solubility but may reduce membrane penetration.
5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one N2: 3-methylbenzyl; C5: 2-chlorobenzyloxy C24H21ClNO2 Chlorine introduces electronegativity; methyl group may sterically hinder interactions.
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one N2: 2-hydroxyphenyl C15H13NO2 Hydroxyl group enables hydrogen bonding; associated with antitumor activity.
2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one N2: 4-bromobenzyl; C5: pyrrolidinyl ethoxy C22H23BrN2O3 Bromine adds steric bulk; pyrrolidinyl ethoxy may enhance solubility in polar media.

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity: Fluorine and chlorine atoms (as in the target compound and ) improve metabolic stability and target binding via electron-withdrawing effects. In contrast, hydroxyl groups () enhance solubility but may limit blood-brain barrier penetration.

Synthetic Routes :

  • The target compound likely employs reductive amination and etherification steps, similar to the one-pot synthesis described for 2-benzyl-5-hydroxy derivatives .
  • Halogenated analogs (e.g., bromine in ) require specialized reagents for introducing halogens, which may complicate scalability.

Pharmacological Implications: The 3,4-dihydroisoquinolinone core is a privileged structure in drug discovery. For example, analogs with pyridyl or naphthyl substituents () exhibit kinase inhibitory activity, suggesting the target compound could be optimized for similar applications. The antitumor activity of 2-(2-hydroxyphenyl)-substituted derivatives highlights the scaffold’s versatility, though substituent choice dictates target specificity.

Biological Activity

The compound 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic derivative of isoquinoline, a structure known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C19H20FNOC_{19}H_{20}FNO, with a molecular weight of approximately 313.37 g/mol. The presence of the fluorobenzyl and phenylethoxy groups contributes to its unique biological profile.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of isoquinoline derivatives. In particular, compounds structurally similar to 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one have demonstrated efficacy against various viruses, including coronaviruses. For instance, derivatives with similar structures showed effective inhibition of SARS-CoV-2 replication with EC50 values ranging from 5.9 to 13.0 μM without significant cytotoxicity at concentrations up to 100 μM .

Anticancer Activity

Isoquinoline derivatives have been investigated for their anticancer properties. The compound may exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that certain isoquinoline compounds can inhibit key signaling pathways involved in tumor growth and metastasis.

Neuroprotective Effects

There is emerging evidence suggesting that isoquinoline derivatives possess neuroprotective properties. These compounds may modulate neurotransmitter systems or exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one is likely mediated through multiple pathways:

  • Inhibition of Viral Replication : Similar compounds have been shown to target viral proteins essential for replication.
  • Modulation of Cellular Pathways : Isoquinolines can influence several cellular pathways, including those regulating apoptosis and cell proliferation.
  • Receptor Interactions : The compound may interact with specific receptors (e.g., GPCRs) implicated in various physiological responses.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiviralInhibition of SARS-CoV-2 (EC50: 5.9 - 13 μM)
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential modulation of neurotransmitters

Table 2: Comparison of Related Isoquinoline Derivatives

Compound NameEC50 (μM)Cytotoxicity (CC50 μM)Selectivity Index (SI)
Isoquinoline A8.0>10012.5
Isoquinoline B10.0>10010
2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one TBDTBDTBD

Case Studies

A recent case study examined the antiviral efficacy of various isoquinoline derivatives against coronaviruses. The study utilized a high-throughput screening approach to identify lead compounds with low cytotoxicity and high selectivity indices. The results indicated that modifications to the isoquinoline core can significantly enhance antiviral activity while maintaining safety profiles .

Q & A

Q. How do fluorinated substituents influence metabolic stability in preclinical models?

  • Methodological Answer: Perform in vitro microsomal assays (human/rat liver microsomes) to measure intrinsic clearance. LC-MS/MS identifies metabolites, focusing on defluorination or glucuronidation. Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) isolate fluorine-specific effects .

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